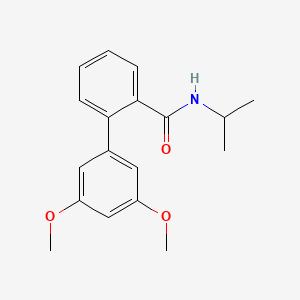![molecular formula C18H23N3O3 B5561265 8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research into the synthesis of similar compounds involves diverse strategies, including the use of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize pyrazolines and pyranones, indicating a broad array of synthetic pathways that might be relevant (Shandala et al., 1984).
Molecular Structure Analysis
Studies on molecular structure often employ X-ray crystallography, DFT calculations, and spectroscopic methods to elucidate compound geometries. For instance, the novel pyrazole derivative in the study by Kumara et al. (2018) showcases the use of these analytical techniques to confirm the three-dimensional structure, which could be analogous to methods used for the compound (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of similar compounds has been explored through various chemical reactions, such as the cyclocondensation reactions leading to pyrazole-3-carboxylates under specific conditions (Machado et al., 2011). These studies provide insights into the chemical behavior and potential reactivity of the compound .
Physical Properties Analysis
Physical properties such as thermal stability, solubility, and phase transitions can be studied through thermal and solvatochromic analyses. For example, the thermal stability of a pyrazole derivative was investigated up to 190°C, providing information on the decomposition temperature and stability under heat (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilic and nucleophilic regions, and solvent effects on structural parameters, are crucial for understanding a compound's behavior in different environments. The study by Kumara et al. (2018) on a pyrazole derivative’s molecular geometries, electronic structures, and solvent effects exemplifies such an analysis (Kumara et al., 2018).
科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and characterized as part of research into novel chemical derivatives. For instance, Hassan, Hafez, and Osman (2014) studied the synthesis of related pyrazole and pyrimidine derivatives, which involved similar compounds in terms of structural and spectral analysis. This type of research lays the groundwork for understanding the compound's properties and potential applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
- Studies involving cytotoxicity, such as the one conducted by Hassan, Hafez, and Osman (2014), indicate a potential application in cancer research. They evaluated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential applications in understanding and treating certain types of cancers (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
- Another area of application is antimicrobial research. Parameshwarappa, Lingamani, Patil, and Goudgaon (2009) synthesized similar compounds and screened them for antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Drug Synthesis
- The compound might also be involved in the synthesis of drugs. Ikemoto, Ito, Nishiguchi, Miura, and Tomimatsu (2005) described the synthesis of an orally active CCR5 antagonist, showcasing the compound's relevance in drug development processes (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Pharmaceutical Research
- In pharmaceutical research, the compound could be relevant in studying the synthesis of various pharmaceutical derivatives. Beck and Lynch (1987) discussed the synthesis of related pyrazole carboxylate ester derivatives, which could be related to the development of new pharmaceutical compounds (Beck & Lynch, 1987).
特性
IUPAC Name |
8-methoxy-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20(8-7-13-10-19-21(2)11-13)18(22)15-9-14-5-4-6-16(23-3)17(14)24-12-15/h4-6,10-11,15H,7-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUYIIWAYYFGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2CC3=C(C(=CC=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-chromanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)
![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)
![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)
![3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561218.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)

![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)